Cas no 1805555-31-0 (Ethyl 2-bromo-3-methyl-5-nitrophenylacetate)

Ethyl 2-bromo-3-methyl-5-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-3-methyl-5-nitrophenylacetate
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- インチ: 1S/C11H12BrNO4/c1-3-17-10(14)6-8-5-9(13(15)16)4-7(2)11(8)12/h4-5H,3,6H2,1-2H3
- InChIKey: RGJPQLQFOXLYHC-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(=CC=1CC(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 292
- XLogP3: 3
- トポロジー分子極性表面積: 72.1
Ethyl 2-bromo-3-methyl-5-nitrophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007332-500mg |
Ethyl 2-bromo-3-methyl-5-nitrophenylacetate |
1805555-31-0 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010007332-250mg |
Ethyl 2-bromo-3-methyl-5-nitrophenylacetate |
1805555-31-0 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
Alichem | A010007332-1g |
Ethyl 2-bromo-3-methyl-5-nitrophenylacetate |
1805555-31-0 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
Ethyl 2-bromo-3-methyl-5-nitrophenylacetate 関連文献
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Ethyl 2-bromo-3-methyl-5-nitrophenylacetateに関する追加情報
Ethyl 2-bromo-3-methyl-5-nitrophenylacetate: A Comprehensive Overview
Ethyl 2-bromo-3-methyl-5-nitrophenylacetate, with the CAS number 1805555-31-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and an ethyl ester moiety attached to a phenyl ring. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.
Recent advancements in synthetic chemistry have highlighted the importance of Ethyl 2-bromo-3-methyl-5-nitrophenylacetate as an intermediate in the construction of complex molecular architectures. Researchers have demonstrated its utility in the synthesis of bioactive compounds, where the bromine atom serves as an excellent leaving group, facilitating nucleophilic substitutions. Additionally, the nitro group imparts unique electronic properties to the molecule, making it suitable for applications in both pharmaceuticals and agrochemicals.
The structural integrity of Ethyl 2-bromo-3-methyl-5-nitrophenylacetate is further enhanced by its methyl substituent, which provides steric hindrance and influences the reactivity of the molecule. This feature has been exploited in recent studies to design more efficient catalysts for organic reactions. For instance, scientists have reported its use as a precursor in the synthesis of transition metal complexes, which exhibit superior catalytic activity in cross-coupling reactions—a critical area in modern drug discovery.
From an analytical perspective, Ethyl 2-bromo-3-methyl-5-nitrophenylacetate has been employed as a standard reference material in chromatographic techniques due to its well-defined physical and chemical properties. Its ability to undergo precise separation and detection has made it invaluable in quality control processes within the chemical industry.
Moreover, the synthesis of Ethyl 2-bromo-3-methyl-5-nitrophenylacetate has been optimized through green chemistry principles, reducing environmental impact while maintaining high yields. This approach aligns with global efforts to promote sustainable chemical practices and underscores the compound's role as a responsible choice in contemporary research.
In conclusion, Ethyl 2-bromo-3-methyl-5-nitrophenylacetate stands out as a pivotal compound in modern organic chemistry. Its diverse applications, coupled with ongoing research into its properties and potential uses, ensure that it will remain a focal point for scientists seeking innovative solutions across various disciplines.
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